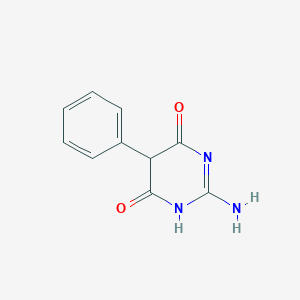![molecular formula C22H41NO5 B14720821 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate CAS No. 6288-29-5](/img/structure/B14720821.png)
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate typically involves esterification and amidation reactions. The synthetic route generally includes the following steps:
Esterification: The reaction between 2-ethylhexanoic acid and a suitable alcohol, such as propan-2-ol, in the presence of an acid catalyst to form the ester intermediate.
Amidation: The ester intermediate is then reacted with an amine, such as 2-ethylhexanoylamine, under controlled conditions to form the final compound.
Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester and amide groups to their corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Applications De Recherche Scientifique
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s ester and amide groups make it a potential candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzymatic hydrolysis, where the ester and amide bonds are cleaved by specific enzymes, leading to the release of active metabolites .
Comparaison Avec Des Composés Similaires
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate can be compared with similar compounds such as:
2-Ethylhexyl acrylate: Known for its use in polymer synthesis and adhesive formulations.
2-Ethylhexyl methacrylate: Used in the production of specialty polymers and coatings.
2-Ethylhexyl acetate: Commonly used as a solvent in various industrial applications.
The uniqueness of this compound lies in its dual ester and amide functional groups, which provide a combination of reactivity and stability not found in the other similar compounds .
Propriétés
Numéro CAS |
6288-29-5 |
|---|---|
Formule moléculaire |
C22H41NO5 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1-[2-(2-ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C22H41NO5/c1-7-11-13-18(9-3)21(25)27-16(5)15-23-20(24)17(6)28-22(26)19(10-4)14-12-8-2/h16-19H,7-15H2,1-6H3,(H,23,24) |
Clé InChI |
BUFBUWAALXANIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC(C)CNC(=O)C(C)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)



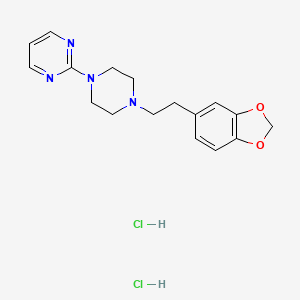
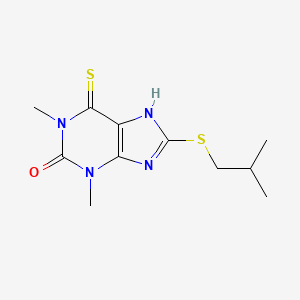

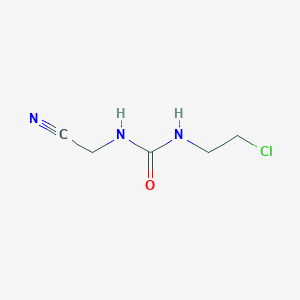
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)


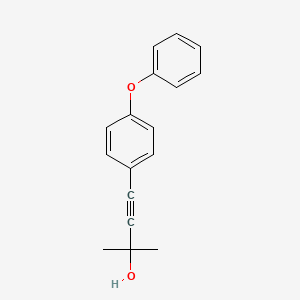
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
